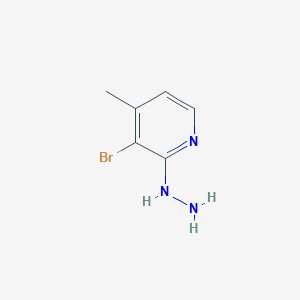
3-Bromo-2-hydrazinyl-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-hydrazinyl-4-methylpyridine is a chemical compound with the molecular formula C6H8BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydrazinyl-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by the introduction of a hydrazine group. One common method starts with 3-amino-4-methylpyridine, which is treated with hydrogen bromide and bromine at low temperatures to form 3-bromo-4-methylpyridine. This intermediate is then reacted with hydrazine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
Types of Reactions
3-Bromo-2-hydrazinyl-4-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the hydrazine group to form different functional groups.
科学研究应用
3-Bromo-2-hydrazinyl-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 3-Bromo-2-hydrazinyl-4-methylpyridine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with particular receptors. The hydrazine group can form covalent bonds with active sites in enzymes, thereby inhibiting their activity. The bromine atom can also participate in interactions with biological molecules, affecting their function .
相似化合物的比较
Similar Compounds
3-Bromo-4-methylpyridine: This compound is similar but lacks the hydrazine group, making it less reactive in certain types of reactions.
4-Methyl-3-bromopyridine: Another similar compound, differing in the position of the bromine atom.
3-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a hydrazine group.
Uniqueness
3-Bromo-2-hydrazinyl-4-methylpyridine is unique due to the presence of both a bromine atom and a hydrazine group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. The hydrazine group, in particular, provides additional reactivity, making it useful in the synthesis of more complex molecules and in biological applications.
生物活性
3-Bromo-2-hydrazinyl-4-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications and mechanisms of action.
The synthesis of this compound typically involves the bromination of 2-hydrazinyl-4-methylpyridine, which can be achieved through various methods such as electrophilic aromatic substitution. The compound's structure includes a hydrazine functional group, which is known for its reactivity in biological systems.
Antimicrobial Properties
Research has indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various pyridine compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, indicating varying levels of efficacy:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 4.69 |
| This compound | Escherichia coli | 8.33 |
| This compound | Candida albicans | 16.69 |
These findings suggest that the compound possesses promising antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with nucleophilic sites in proteins and enzymes. The bromine atom enhances the electrophilicity of the compound, facilitating covalent bond formation with nucleophiles such as amino acid residues in target proteins. This interaction can lead to modulation of protein function, potentially inhibiting microbial growth or altering cellular pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various pyridine derivatives demonstrated that compounds with halogen substitutions exhibited higher antimicrobial activity compared to their non-halogenated counterparts. The presence of bromine in this compound was crucial for its enhanced activity against bacterial strains like S. aureus and E. coli .
- In Vivo Studies : Animal model studies assessing the therapeutic potential of this compound showed promising results in reducing bacterial load in infected tissues when administered at specific dosages. These studies underline the compound's potential for development into a therapeutic agent .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of hydrazine derivatives revealed that modifications to the pyridine ring could significantly affect biological activity. For instance, variations in substituents on the ring influenced both antimicrobial potency and selectivity towards different pathogens .
属性
分子式 |
C6H8BrN3 |
|---|---|
分子量 |
202.05 g/mol |
IUPAC 名称 |
(3-bromo-4-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8BrN3/c1-4-2-3-9-6(10-8)5(4)7/h2-3H,8H2,1H3,(H,9,10) |
InChI 键 |
HCNJNOGZNOKAJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)NN)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















